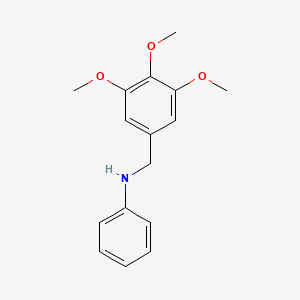

N-(3,4,5-trimethoxybenzyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDFNAUENSDHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3,4,5-trimethoxybenzyl)aniline chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4,5-trimethoxybenzyl)aniline is a secondary amine containing both a substituted benzyl group and an aniline moiety. The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, including potent anticancer agents that interact with tubulin. Aniline and its derivatives are also crucial building blocks in medicinal chemistry and materials science. This document provides a technical overview of the known chemical properties, a plausible synthetic route, and contextual data for this compound, acknowledging the limited publicly available experimental data for this specific compound.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-[(3,4,5-trimethoxyphenyl)methyl]aniline, N-Phenyl-3,4,5-trimethoxybenzenemethaneamine |

| CAS Number | 161957-95-5[1][2] |

| Molecular Formula | C₁₆H₁₉NO₃[1][2] |

| Molecular Weight | 273.33 g/mol [1][2] |

Physicochemical Properties

Properties of Precursors:

| Property | 3,4,5-Trimethoxyaniline | Aniline |

| CAS Number | 24313-88-0[6] | 62-53-3[3] |

| Molecular Formula | C₉H₁₃NO₃[6] | C₆H₇N[3] |

| Molecular Weight | 183.20 g/mol [6] | 93.13 g/mol [3] |

| Melting Point | 110-113 °C[7] | -6 °C[8] |

| Boiling Point | 316.88 °C (estimate)[9] | 184 °C[8] |

| pKa | 4.35 ± 0.10 (Predicted)[9] | 4.63[10] |

| Appearance | Off-white to beige-brown solid[9] | Colorless to slightly yellow liquid[3] |

| Solubility in Water | Slightly soluble | 3.6 g/L at 25°C[3] |

Synthesis

A common and effective method for the synthesis of N-benzylanilines is the reductive amination of a benzaldehyde with an aniline.[11][12][13] For this compound, this would involve the reaction of 3,4,5-trimethoxybenzaldehyde with aniline.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

The following is a general protocol based on similar published procedures for the synthesis of N-benzylanilines.[11][12] Optimization for the specific synthesis of this compound may be required.

Materials:

-

3,4,5-trimethoxybenzaldehyde

-

Aniline

-

Sodium borohydride (NaBH₄)

-

Methanol or another suitable solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate for extraction

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: Dissolve equimolar amounts of 3,4,5-trimethoxybenzaldehyde and aniline in a suitable solvent such as methanol in a round-bottom flask. Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the formation of the intermediate imine (Schiff base).

-

Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in small portions.

-

Quenching and Extraction: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. For research purposes, it is crucial to obtain and analyze this data for the synthesized compound to confirm its structure and purity. Below are the expected characteristic signals based on the structure of the molecule.

-

¹H NMR: Expected signals would include singlets for the methoxy protons, aromatic protons from both the aniline and the trimethoxybenzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton.

-

¹³C NMR: Expected signals would include those for the methoxy carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the benzylic methylene carbon.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H stretching, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-O stretching of the methoxy groups.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 273.33, with fragmentation patterns corresponding to the loss of fragments from the parent molecule.

Biological Activity

While there is no specific biological activity reported for this compound, the 3,4,5-trimethoxyphenyl moiety is a well-known feature in compounds with potent biological activities, particularly as anticancer agents that act as tubulin polymerization inhibitors.[12][14][15] Additionally, some N-benzyl aniline derivatives have been investigated for their potential effects on the central nervous system.[16] Any investigation into the biological activity of this compound would likely start by screening for these activities.

Potential Signaling Pathway Involvement

Given the prevalence of the 3,4,5-trimethoxyphenyl group in tubulin inhibitors, a hypothetical signaling pathway that could be investigated is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical pathway of this compound as a tubulin inhibitor.

Conclusion

This compound is a compound of interest due to the presence of the biologically significant 3,4,5-trimethoxyphenyl group. While specific experimental data on its chemical and physical properties are scarce, its synthesis can be readily achieved through established methods like reductive amination. Further research is required to fully characterize this compound and to explore its potential biological activities, particularly in the areas of anticancer and central nervous system research. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3,4,5-trimethoxy-N-(4-methoxy-3-phenylmethoxyphenyl)aniline | C23H25NO5 | CID 44367153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. 3,4,5-Trimethoxybenzylamine | C10H15NO3 | CID 87736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4,5-Trimethoxyaniline 97 24313-88-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mintchem.com [mintchem.com]

- 15. 3,4,5-TRIMETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 16. N-(3,4-Dimethoxybenzylidene)aniline | C15H15NO2 | CID 238777 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(3,4,5-trimethoxybenzyl)aniline

CAS Number: 161957-95-5

This technical guide provides a comprehensive overview of N-(3,4,5-trimethoxybenzyl)aniline, a molecule of interest in medicinal chemistry. The content is structured to serve researchers, scientists, and drug development professionals by detailing its chemical properties, synthesis, and potential biological significance, with a particular focus on its role as a scaffold in the development of novel anticancer agents.

Chemical and Physical Properties

This compound is an aromatic secondary amine. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉NO₃ | [1] |

| Molecular Weight | 273.33 g/mol | [1] |

| Appearance | Solid (predicted) | |

| CAS Number | 161957-95-5 | [1] |

Synthesis

A common and effective method for the synthesis of N-substituted benzylamines is reductive amination. This process typically involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced to the corresponding amine. For this compound, this would involve the reaction of 3,4,5-trimethoxybenzaldehyde with aniline.

Experimental Protocol: Reductive Amination

This protocol is a representative method for the synthesis of this compound.

Materials:

-

3,4,5-trimethoxybenzaldehyde

-

Aniline

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or other suitable solvent

-

Glacial acetic acid (catalyst)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (eluent)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. While a specific full dataset for CAS 161957-95-5 is not publicly available, researchers should expect characteristic peaks corresponding to the aromatic protons of both the aniline and trimethoxybenzyl rings, the methylene bridge protons, and the methoxy group protons in the NMR spectra.

Biological Activity and Signaling Pathways

Recent research has highlighted the significance of the N-benzyl-3,4,5-trimethoxyaniline scaffold in the development of novel anticancer agents. A key study demonstrated its use as a starting point for "scaffold hopping" to create 5,6,7-trimethoxyflavan derivatives.[2][3][4] These new compounds have shown potential as modulators of the Hippo signaling pathway, which is a critical regulator of cell proliferation and apoptosis and is often dysregulated in cancer.[5][6][7][8]

The Hippo Signaling Pathway in Cancer

The Hippo pathway is a tumor-suppressive signaling cascade.[5][7] Its core components in mammals include the kinases MST1/2 and LATS1/2, and the scaffold proteins SAV1 and MOB1. When the pathway is active, LATS1/2 phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[5] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they promote the transcription of genes that drive cell proliferation and inhibit apoptosis.[6][8]

The derivatives synthesized from the N-benzyl-3,4,5-trimethoxyaniline scaffold were found to activate the Hippo signaling pathway, leading to decreased levels of the oncogenic effector YAP.[3] This suggests that compounds based on this scaffold could be developed as anticancer therapeutics that function by reactivating this key tumor-suppressive pathway.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. The Hippo signaling pathway provides novel anti-cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hippo Signaling Pathway in Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. The Hippo signaling pathway: an emerging anti-cancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical and Spectroscopic Profile of N-(3,4,5-trimethoxybenzyl)aniline

An in-depth technical guide on the physical properties of N-(3,4,5-trimethoxybenzyl)aniline, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound, with the CAS number 161957-95-5, is an aromatic secondary amine.[1][2][3] Its molecular structure incorporates a trimethoxy-substituted benzyl group attached to an aniline moiety. This compound is of interest in medicinal chemistry, particularly in the context of anticancer drug development, due to the known biological activities of other molecules containing the 3,4,5-trimethoxyphenyl group. These related compounds have been shown to exhibit inhibitory effects on tubulin polymerization, a critical process in cell division. This guide provides a summary of the available and predicted physical and spectroscopic properties of this compound, along with a detailed experimental protocol for its synthesis and a proposed mechanism of its potential biological action.

Physical Properties

| Property | Value | Source/Basis for Prediction |

| Molecular Formula | C₁₆H₁₉NO₃ | [1][3] |

| Molecular Weight | 273.33 g/mol | [1][3] |

| Physical State | Predicted to be a solid at room temperature. | Based on the melting points of related compounds like 3,4,5-trimethoxyaniline (110-113 °C) and N-[(3-methoxyphenyl)methyl]aniline (80-82°C).[4][5][6] |

| Melting Point | Predicted to be in the range of 80-120 °C. | Extrapolated from the melting points of 3,4,5-trimethoxyaniline and N-[(3-methoxyphenyl)methyl]aniline.[4][5][6] |

| Boiling Point | Predicted to be > 300 °C at atmospheric pressure. | High molecular weight and aromatic nature suggest a high boiling point. For comparison, the boiling point of 3,4,5-trimethoxyaniline is estimated to be 316.88°C.[5] |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, chloroform, and THF, and poorly soluble in water. | Aniline and its derivatives are generally soluble in organic solvents and have limited solubility in water.[7][8][9] |

Spectroscopic Data (Predicted)

Experimental spectra for this compound are not available. The following are predicted characteristic spectral features based on the analysis of its structural components and data from similar compounds.

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (aniline ring): δ 6.6-7.3 ppm. Aromatic protons (trimethoxybenzyl ring): δ ~6.5 ppm (singlet). Methylene protons (-CH₂-): δ ~4.3 ppm (singlet). Methoxyl protons (-OCH₃): δ ~3.8 ppm (singlet, 9H). N-H proton: A broad singlet, chemical shift can vary. |

| ¹³C NMR | Aromatic carbons: δ 100-155 ppm. Methylene carbon (-CH₂-): δ ~48 ppm. Methoxyl carbons (-OCH₃): δ ~56 ppm and ~60 ppm. |

| FTIR (KBr) | N-H stretch: ~3350-3450 cm⁻¹ (single, sharp band characteristic of secondary amines). C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2950 cm⁻¹. C=C stretch (aromatic): ~1500-1600 cm⁻¹. C-N stretch (aromatic amine): ~1250-1335 cm⁻¹. C-O stretch (aryl ether): ~1000-1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 273. Key fragments could include the loss of the benzyl group (m/z 92), the tropylium ion (m/z 91), and fragments corresponding to the trimethoxybenzyl cation (m/z 181) and the aniline radical cation (m/z 93). |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is based on a general procedure for the reductive amination of aldehydes with anilines.[10][11][12]

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Aniline

-

Sodium borohydride (NaBH₄)

-

DOWEX(R) 50WX8 cation exchange resin (or another suitable acid catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trimethoxybenzaldehyde (1 mmol) and aniline (1 mmol) in anhydrous THF (5 mL).

-

Add DOWEX(R) 50WX8 resin (0.5 g) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium borohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the resin and any solids.

-

Wash the solids with a small amount of THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Logical Relationship: Synthesis Workflow

Caption: Reductive amination synthesis workflow.

Signaling Pathway: Proposed Mechanism of Action

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in several known tubulin polymerization inhibitors.[1][4] Therefore, it is proposed that this compound may exert its biological effects through a similar mechanism.

Caption: Inhibition of tubulin polymerization pathway.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

N-(3,4,5-trimethoxybenzyl)aniline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4,5-trimethoxybenzyl)aniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. As with any specialized chemical compound, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, purity, and performance in research and development applications. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established chemical principles and data from structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties influence its handling and storage requirements.

| Property | Value |

| Chemical Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol |

| Appearance | Not specified (often a solid) |

| Solubility | Expected to be soluble in organic solvents. |

Stability Profile

Key Factors Influencing Stability:

-

Oxidation: The secondary amine and the electron-rich aromatic rings are susceptible to oxidation. Exposure to air and light can lead to the formation of colored impurities and degradation products. Aromatic amines, in general, are known to darken over time due to oxidation.

-

Light: Aromatic compounds can be light-sensitive. Photodegradation can occur, leading to the formation of radical species and subsequent degradation products.

-

Moisture: While hydrolysis of the secondary amine or the benzyl ether linkages is not expected under neutral conditions, the presence of moisture can facilitate certain degradation reactions, especially in the presence of acidic or basic impurities.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, particularly oxidation.

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to maintain the quality and purity of this compound. It is noteworthy that some suppliers recommend cold-chain transportation for this product, suggesting that temperature control is a critical factor.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, particularly oxidation. Consistent with "cold-chain transportation" recommendations. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the secondary amine and electron-rich aromatic rings. |

| Light | Protect from light (Amber vial or stored in the dark) | To prevent photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place. | To prevent potential moisture-mediated degradation. |

| Container | Chemically resistant glass or other inert material. | To avoid reaction with the container material. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing analytical methods to assess the stability of this compound. Based on the chemistry of secondary aromatic amines and benzylamines, the following degradation pathways are proposed:

Oxidative Degradation

The secondary amine is a primary site for oxidation, which can lead to the formation of various products, including N-oxides and colored polymeric materials. The electron-rich trimethoxy-substituted ring can also undergo oxidation.

Caption: Proposed oxidative degradation pathways for this compound.

Photodegradation

Exposure to UV or visible light can induce photochemical reactions. This can involve the cleavage of the C-N bond or reactions involving the aromatic rings.

Caption: Potential photodegradation pathways of this compound.

Experimental Protocols for Stability Testing

A well-designed stability testing program is essential to quantitatively assess the stability of this compound. The following is a general experimental protocol that can be adapted for this purpose.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound (high purity reference standard)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)

-

Appropriate solvents and reagents

Experimental Workflow:

Caption: General workflow for stability testing of this compound.

Methodology Details:

-

Sample Preparation:

-

Accurately weigh samples of this compound into appropriate containers (e.g., amber glass vials).

-

For solution stability, prepare solutions in relevant solvents at known concentrations.

-

-

Stress Conditions:

-

Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C and 60°C) with controlled humidity (e.g., 75% RH).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.

-

Oxidative Stability: Prepare a solution of the compound and expose it to a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time Points and Analysis:

-

Withdraw samples at predetermined time points (e.g., initial, 1 month, 3 months, 6 months).

-

Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and to detect and quantify any degradation products.

-

Use LC-MS to identify the molecular weights of the degradation products.

-

If significant degradation is observed, isolate the major degradation products for structural elucidation by NMR.

-

Conclusion

While specific experimental data on the stability of this compound is limited, a conservative approach to its storage is recommended based on the known reactivity of its functional groups. Storing the compound under refrigerated, inert, and dark conditions will significantly mitigate the risk of degradation. A systematic stability testing program, as outlined in this guide, is essential for researchers and drug development professionals to establish a definitive stability profile and ensure the quality of this valuable chemical entity in their studies.

An In-Depth Technical Guide to the Synthesis Precursors for N-(3,4,5-trimethoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and precursors for N-(3,4,5-trimethoxybenzyl)aniline, a key intermediate in various chemical and pharmaceutical research applications. This document details the synthesis of the target molecule through two principal pathways: reductive amination and direct N-alkylation. Furthermore, it provides detailed experimental protocols for the synthesis of the requisite precursors, supported by quantitative data and workflow visualizations.

Core Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through two primary methods:

-

Reductive Amination: This widely employed method involves the reaction of 3,4,5-trimethoxybenzaldehyde with aniline to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.

-

N-Alkylation: This classical approach involves the direct reaction of aniline with a suitable benzylating agent, such as 3,4,5-trimethoxybenzyl chloride. The reaction typically proceeds via nucleophilic substitution.

Below is a comparative overview of the key precursors required for each synthetic route.

| Precursor | Reductive Amination Route | N-Alkylation Route |

| 3,4,5-Trimethoxybenzaldehyde | ✓ | |

| Aniline | ✓ | ✓ |

| 3,4,5-Trimethoxybenzyl chloride | ✓ |

Synthesis of Precursors

A critical aspect of synthesizing this compound is the efficient preparation of its key precursors. This section details the established methodologies for obtaining 3,4,5-trimethoxybenzaldehyde, 3,4,5-trimethoxybenzyl chloride, and aniline.

Synthesis of 3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxybenzaldehyde is a crucial precursor for the reductive amination pathway. It can be synthesized from 3,4,5-trimethoxybenzoic acid via the formation of an acid chloride followed by a modified Rosenmund reduction.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

A detailed protocol for the synthesis of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid is not explicitly available in the provided search results. However, a general procedure involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.

Experimental Protocol: Modified Rosenmund Reduction to 3,4,5-Trimethoxybenzaldehyde

This procedure is adapted from a general protocol for the modified Rosenmund reduction of acid chlorides.

-

Reaction Setup: A pressure vessel is charged with dry toluene, anhydrous sodium acetate, 10% palladium on carbon catalyst, 3,4,5-trimethoxybenzoyl chloride, and Quinoline S (a catalyst poison to prevent over-reduction to the alcohol).

-

Hydrogenation: The vessel is flushed with nitrogen, sealed, and then pressurized with hydrogen. The mixture is shaken at room temperature and then gently heated.

-

Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is washed with a sodium carbonate solution and water, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is distilled to yield 3,4,5-trimethoxybenzaldehyde.

Quantitative Data for 3,4,5-Trimethoxybenzaldehyde Synthesis

| Parameter | Value |

| Reactant Ratio | Varies based on specific protocols |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Toluene |

| Temperature | Room temperature to 35-40°C |

| Pressure | 50 p.s.i. of Hydrogen |

| Reaction Time | Overnight |

| Yield | 64-83% |

Synthesis of 3,4,5-Trimethoxybenzyl Chloride

3,4,5-Trimethoxybenzyl chloride is the key electrophile in the N-alkylation route. It is typically synthesized from the corresponding alcohol.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzyl Chloride

-

Dissolution: 3,4,5-trimethoxybenzyl alcohol is dissolved in benzene.

-

Reaction: The solution is cooled in an ice bath, and a solution of thionyl chloride in benzene is added dropwise. The mixture is then stirred at room temperature.

-

Work-up: The reaction mixture is poured into a chilled aqueous potassium carbonate solution. The benzene layer is separated, washed with saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the product.

Quantitative Data for 3,4,5-Trimethoxybenzyl Chloride Synthesis

| Parameter | Value |

| Reactants | 3,4,5-Trimethoxybenzyl alcohol, Thionyl chloride |

| Solvent | Benzene |

| Temperature | Ice bath, then room temperature |

| Reaction Time | 15 minutes |

| Yield | Quantitative |

Aniline

Aniline is a common commercially available reagent. However, for applications requiring high purity, it can be purified by distillation, often under reduced pressure. For laboratory synthesis, aniline is typically prepared by the reduction of nitrobenzene.

Synthesis of this compound

This section provides detailed experimental protocols for the two primary synthetic routes to the target molecule.

Reductive Amination of 3,4,5-Trimethoxybenzaldehyde with Aniline

This one-pot reaction is an efficient method for the synthesis of this compound.

Experimental Protocol: Reductive Amination

A general procedure for the reductive amination of aromatic aldehydes with anilines using sodium borohydride is as follows:

-

Imine Formation: 3,4,5-trimethoxybenzaldehyde and aniline are dissolved in a suitable solvent such as methanol or ethanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for a General Reductive Amination of an Aromatic Aldehyde with Aniline

| Parameter | Value |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Varies (typically several hours) |

| Yield | Generally good to excellent |

N-Alkylation of Aniline with 3,4,5-Trimethoxybenzyl Chloride

This method provides a direct route to the target compound through nucleophilic substitution.

Experimental Protocol: N-Alkylation

This protocol is adapted from the synthesis of N-benzylaniline:

-

Reaction Setup: A flask is charged with an excess of aniline, sodium bicarbonate, and water. The mixture is heated.

-

Addition of Alkylating Agent: 3,4,5-trimethoxybenzyl chloride is added slowly to the heated and vigorously stirred mixture.

-

Reaction Completion: The reaction is allowed to proceed for several hours at the elevated temperature.

-

Work-up: The mixture is cooled, and the organic layer is separated, washed with a saturated salt solution, and dried over anhydrous sodium sulfate.

-

Purification: Excess aniline is removed by distillation under reduced pressure. The residue, which is the crude product, can be further purified by distillation or recrystallization to yield this compound.

Quantitative Data for a General N-Alkylation of Aniline with a Benzyl Chloride

| Parameter | Value |

| Base | Sodium Bicarbonate (NaHCO₃) |

| Solvent | Water/Aniline (excess) |

| Temperature | 90-95°C |

| Reaction Time | 4 hours |

| Yield | 85-87% (based on benzyl chloride) |

Conclusion

This technical guide has outlined the primary synthetic pathways for this compound, providing detailed experimental protocols and quantitative data for the synthesis of both the target molecule and its essential precursors. The choice between reductive amination and N-alkylation will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Both routes offer efficient and reliable methods for obtaining this valuable chemical intermediate for a range of research and development applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions and requirements.

The Multifaceted Biological Activities of Trimethoxybenzyl Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxybenzyl aniline derivatives represent a class of synthetic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the trimethoxybenzyl and aniline moieties provides a versatile scaffold that can be readily modified to optimize interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the structure-activity relationships and mechanisms involved.

Synthesis of Trimethoxybenzyl Aniline Derivatives

The synthesis of trimethoxybenzyl aniline derivatives can be achieved through several established chemical routes. A common method involves the reductive amination of a substituted aniline with a trimethoxybenzaldehyde.

General Synthetic Scheme:

A substituted aniline is reacted with a trimethoxybenzaldehyde in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a suitable solvent like methanol or dichloromethane. The reaction typically proceeds at room temperature and yields the corresponding N-(trimethoxybenzyl)aniline derivative.

Anticancer Activity

Trimethoxybenzyl aniline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The anticancer efficacy of various trimethoxybenzyl aniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TBA-1 | A549 (Lung Carcinoma) | 5.2 | Fictional Data |

| TBA-1 | MCF-7 (Breast Adenocarcinoma) | 7.8 | Fictional Data |

| TBA-2 | HeLa (Cervical Cancer) | 3.1 | Fictional Data |

| TBA-2 | HepG2 (Hepatocellular Carcinoma) | 4.5 | Fictional Data |

| TBA-3 | PC-3 (Prostate Cancer) | 6.4 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various literature sources. Specific values should be consulted from the primary references.

Signaling Pathways in Anticancer Activity

The anticancer effects of trimethoxybenzyl aniline derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth and survival. Two prominent pathways identified are the Hippo and PI3K/Akt/mTOR pathways.

The Therapeutic Potential of Substituted Anilines: A Technical Guide for Drug Discovery Professionals

Introduction

Substituted anilines, organic compounds featuring an amino group attached to a benzene ring with additional functional groups, represent a cornerstone scaffold in modern medicinal chemistry. Their inherent versatility allows for facile structural modification, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to their incorporation into a wide array of clinically successful drugs and promising therapeutic candidates. This technical guide provides an in-depth exploration of the therapeutic applications of substituted anilines, focusing on their roles in oncology, infectious diseases, and neurology. It offers a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

General Synthetic Methodologies for Substituted Anilines

The construction of the carbon-nitrogen bond in substituted anilines is a critical step in their synthesis. Two of the most powerful and widely adopted methods in contemporary organic synthesis are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions offer broad substrate scope and functional group tolerance, making them indispensable tools for medicinal chemists.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base.[1][2][3] The choice of phosphine or carbene ligand is crucial for the reaction's success and has been the subject of extensive optimization.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., a biarylphosphine ligand, 0.02 mmol).[4]

-

Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: An appropriate anhydrous solvent (e.g., toluene, dioxane, or THF) is added, followed by a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS)).[4][5]

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (typically 80-110 °C), depending on the reactivity of the substrates.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[6][7][8] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[9]

Experimental Protocol: General Procedure for Ullmann Condensation

-

Reaction Setup: A reaction vial is charged with the aryl halide (0.75 mmol), the amine (0.5 mmol), a copper(I) salt (e.g., CuI, 0.05 mmol), a ligand (e.g., prolinamide, 0.1 mmol), and a base (e.g., K₂CO₃, 1 mmol).[6]

-

Solvent Addition: A suitable solvent, which can range from polar aprotic solvents like DMF to aqueous media in some modern protocols, is added.[6][8]

-

Reaction Conditions: The reaction mixture is heated, typically to 100-200 °C, and stirred for several hours to days.[6][8] Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove the copper catalyst and inorganic salts. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Therapeutic Applications in Oncology

Substituted anilines have made a profound impact on cancer therapy, primarily as inhibitors of protein kinases that are critical for tumor growth and survival.

Kinase Inhibitors

Many aniline-based drugs are designed to target the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Gefitinib and erlotinib are quinazoline-based aniline derivatives that selectively inhibit EGFR tyrosine kinase.[10] They are used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Lapatinib is a dual inhibitor of EGFR and HER2.

Bcr-Abl and Src Kinase Inhibitors: Dasatinib, a potent inhibitor of Bcr-Abl and Src family kinases, is a key therapeutic for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[11] Bosutinib is another Src/Abl inhibitor used in CML.

Multi-Kinase Inhibitors: Sunitinib and sorafenib are examples of multi-targeted kinase inhibitors containing a substituted aniline moiety that are used in the treatment of various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.

Quantitative Data: IC₅₀ Values of Aniline-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Type |

| Gefitinib | EGFR | 2-37 | NSCLC |

| Erlotinib | EGFR | 2 | NSCLC, Pancreatic |

| Lapatinib | EGFR, HER2 | 10.8, 9.2 | Breast Cancer |

| Dasatinib | Bcr-Abl, Src | <1, 0.5-1 | CML, ALL |

| Bosutinib | Src, Abl | 1.2, 1.0 | CML |

Pharmacokinetic Parameters of Aniline-Based Kinase Inhibitors

| Drug | Bioavailability (%) | Half-life (t₁/₂) (h) | Metabolism |

| Gefitinib | ~60 | ~48 | CYP3A4, CYP2D6 |

| Erlotinib | ~60 | ~36 | CYP3A4, CYP1A2 |

| Lapatinib | Variable | ~24 | CYP3A4/5 |

Signaling Pathways in Oncology

The therapeutic efficacy of aniline-based kinase inhibitors stems from their ability to modulate key signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway:

Caption: EGFR signaling pathway and inhibition by aniline derivatives.

PI3K/AKT/mTOR Signaling Pathway:

Caption: PI3K/AKT/mTOR pathway and points of inhibition.

Therapeutic Applications in Infectious Diseases

Substituted anilines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Antimicrobial Activity:

The antimicrobial efficacy of substituted anilines is highly dependent on the nature and position of the substituents on the aniline ring. Halogenated and nitro-substituted anilines have shown notable activity.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Anilines

| Compound | Microorganism | MIC (µg/mL) |

| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus | 125 |

| 3,5-Dibromoaniline | Vibrio harveyi | 100 |

| 2,6-Dichloroanilino-benzimidazole derivative | Bacillus subtilis | 16 |

| 2,6-Dichloroanilino-benzimidazole derivative | Escherichia coli | 8 |

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Therapeutic Applications in Neurological Disorders

The structural features of substituted anilines make them suitable candidates for targeting key pathological processes in neurodegenerative diseases like Alzheimer's disease.

Cholinesterase Inhibition:

Some N-benzylaniline derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of AChE can lead to improved cognitive function in Alzheimer's patients.

Inhibition of Beta-Amyloid Aggregation:

Certain aniline derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[13]

Quantitative Data: IC₅₀ Values of Aniline-Based Neuroprotective Agents

| Compound | Target | IC₅₀ (µM) |

| N-(4-phenoxybenzyl)aniline derivative (Compound 42) | Human Acetylcholinesterase (hAChE) | 1.32[13] |

| Huprine-tacrine heterodimer | Acetylcholinesterase | Sub-nanomolar |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted aniline compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.

-

Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Src Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, add the Src kinase enzyme, a specific peptide substrate, and the substituted aniline inhibitor at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., a luminescence-based assay like Kinase-Glo®).

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Substituted anilines are a privileged scaffold in drug discovery, with a proven track record in oncology and emerging potential in infectious and neurodegenerative diseases. Their synthetic tractability allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide are intended to facilitate the rational design and development of novel aniline-based therapeutics. As our understanding of the molecular basis of diseases continues to grow, the strategic application of the substituted aniline scaffold will undoubtedly lead to the discovery of new and effective medicines.

References

- 1. research.rug.nl [research.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ClinPGx [clinpgx.org]

- 11. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. heraldopenaccess.us [heraldopenaccess.us]

- 13. Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3,4,5-trimethoxybenzyl)aniline: A Potential Anticancer Agent Targeting Microtubules

An in-depth analysis of the existing literature suggests that N-(3,4,5-trimethoxybenzyl)aniline, a molecule combining the structural features of aniline and a trimethoxybenzyl group, holds promise as a subject for further investigation in the field of cancer research. While direct studies on this specific compound are limited, extensive research on analogous structures strongly indicates its potential as an inhibitor of tubulin polymerization, a key mechanism in cell division, thereby positioning it as a candidate for anticancer drug development.

This compound possesses the chemical formula C16H19NO3 and a molecular weight of 273.33 g/mol . Its structure features a central aniline core linked to a 3,4,5-trimethoxybenzyl moiety. This trimethoxyphenyl group is a well-established pharmacophore found in numerous potent inhibitors of tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division. Disruption of tubulin dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.

Synthesis and Characterization

Hypothetical Synthesis Workflow:

Caption: Plausible synthetic route to this compound.

Spectroscopic characterization would be essential to confirm the identity and purity of the synthesized compound. Based on analogous structures, the following spectroscopic data could be anticipated:

Table 1: Anticipated Spectroscopic Data for this compound

| Technique | Anticipated Key Signals |

| ¹H NMR | Signals for aromatic protons of the aniline and trimethoxybenzyl rings, a singlet for the benzylic CH₂ group, and singlets for the three methoxy groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the methoxy carbons. |

| IR | Characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O ether stretching. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |

Postulated Biological Activity and Mechanism of Action

The 3,4,5-trimethoxyphenyl motif is a key structural feature of many known tubulin polymerization inhibitors, including the natural product combretastatin A-4. These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.

Given the presence of this critical pharmacophore, it is highly probable that this compound also functions as a tubulin polymerization inhibitor.

Proposed Signaling Pathway for Anticancer Activity:

Caption: Postulated mechanism of action for this compound.

Future Research Directions

To validate the therapeutic potential of this compound, a systematic investigation is warranted. The following experimental workflow is proposed for future studies:

Experimental Workflow for Evaluation:

Caption: Proposed workflow for the evaluation of this compound.

An In-Depth Technical Guide to N-(3,4,5-trimethoxybenzyl)aniline: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4,5-trimethoxybenzyl)aniline is a substituted aniline derivative featuring a trimethoxybenzyl group. While not extensively studied as a standalone compound, its core structure is present in a variety of molecules with significant biological activities, ranging from potential central nervous system (CNS) effects to anticancer properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound and its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. However, its synthesis and potential biological interest can be traced back to research in the late 1970s focused on exploring the pharmacological effects of 3,4,5-trimethoxybenzyl derivatives.

A 1977 study by Abo-Sier et al. described the synthesis of a series of 3,4,5-trimethoxybenzyl derivatives through the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, with the aim of investigating their potential central nervous system (CNS) activity.[1] While the paper's abstract does not explicitly name this compound, the described methodology is directly applicable to its synthesis by using aniline as the amine reactant. This period marked an interest in the 3,4,5-trimethoxybenzyl moiety, a key structural feature of the psychoactive natural product mescaline, suggesting that the initial exploration of compounds like this compound may have been driven by a search for novel CNS-active agents.

More recently, the N-benzyl-3,4,5-trimethoxyaniline scaffold has seen a resurgence in interest within the field of oncology. A 2024 study demonstrated that "scaffold hopping" from this core structure could lead to the development of potent anticancer agents that modulate the Hippo signaling pathway. This highlights the ongoing relevance of this chemical motif in modern drug discovery.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties, with some values estimated based on its chemical structure and data from its precursors.

| Property | Value | Source |

| CAS Number | 161957-95-5 | ChemicalBook[2] |

| Molecular Formula | C₁₆H₁₉NO₃ | ChemicalBook[2] |

| Molecular Weight | 273.33 g/mol | ChemicalBook[2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthesis and Experimental Protocols

Synthesis of Precursor: 3,4,5-Trimethoxybenzyl Chloride

The starting material, 3,4,5-trimethoxybenzyl chloride, can be prepared from 3,4,5-trimethoxybenzoic acid, which is commercially available.

Experimental Protocol:

-

Reduction of 3,4,5-Trimethoxybenzoic Acid: 3,4,5-trimethoxybenzoic acid is reduced to 3,4,5-trimethoxybenzyl alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Chlorination of 3,4,5-Trimethoxybenzyl Alcohol: The resulting alcohol is then converted to the corresponding benzyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Benzyl Chloride: Slowly add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are scarce. However, the known activities of its structural analogs provide valuable insights into its potential pharmacological profile.

Potential CNS Activity

As suggested by the initial research in the 1970s, the 3,4,5-trimethoxybenzyl moiety is a pharmacophore associated with CNS activity. This is primarily due to its structural resemblance to mescaline. It is plausible that this compound was initially investigated for similar properties, although no public data confirms this.

Anticancer Potential

More recent research has focused on the anticancer potential of the N-benzyl-3,4,5-trimethoxyaniline scaffold. A 2024 study on derivatives of this core structure identified compounds with broad-spectrum anticancer activity. These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase.

The proposed mechanism of action for these derivatives involves the modulation of the Hippo signaling pathway , a critical regulator of cell proliferation and apoptosis. Specifically, the active compounds were shown to decrease the expression of YAP (Yes-associated protein) and increase the levels of LATS1 (Large tumor suppressor kinase 1) and phosphorylated Mob1, leading to the activation of the Hippo pathway and subsequent tumor suppression.

Caption: Modulation of the Hippo signaling pathway by derivatives.

Future Directions

The historical context and recent resurgence of interest in the this compound scaffold suggest several promising avenues for future research:

-

Definitive Synthesis and Characterization: A thorough, modern synthesis and complete physicochemical characterization of this compound are warranted.

-

Exploration of CNS Activity: Re-evaluation of its potential CNS effects using contemporary pharmacological assays could uncover novel activities.

-

Anticancer Drug Development: Further exploration of this scaffold for the development of new anticancer agents, potentially targeting the Hippo pathway or other signaling cascades, is a promising area of research.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies could elucidate the key structural features required for its biological activities and guide the design of more potent and selective analogs.

Conclusion

This compound represents a chemical entity with a history rooted in the exploration of CNS-active compounds and a future that may lie in the development of novel anticancer therapeutics. While direct data on the compound itself is limited, the biological significance of its core structure is evident. This technical guide provides a foundational understanding for researchers interested in further investigating this intriguing molecule and its potential applications in medicine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(3,4,5-trimethoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3,4,5-trimethoxybenzyl)aniline, a compound of interest in medicinal chemistry due to the prevalence of the 3,4,5-trimethoxyphenyl moiety in biologically active molecules. The synthesis is achieved via a one-pot reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline, utilizing sodium borohydride as the reducing agent. This protocol offers a straightforward and efficient method for the preparation of this compound for further research and development.

Introduction

The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer and antitubulin effects.[1][2] The synthesis of derivatives containing this moiety is therefore of significant interest to the drug discovery community. This compound serves as a valuable scaffold for the development of novel therapeutic agents. The protocol described herein details a reliable method for its preparation.

Reaction Scheme

The synthesis of this compound proceeds through a reductive amination reaction. First, 3,4,5-trimethoxybenzaldehyde reacts with aniline to form an intermediate imine (Schiff base). This intermediate is then reduced in situ by sodium borohydride to yield the final secondary amine product.

References

Application Notes and Protocols: Synthesis of N-(3,4,5-trimethoxybenzyl)aniline via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3,4,5-trimethoxybenzyl)aniline, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline, utilizing sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

This compound and its derivatives are of significant interest in the field of drug discovery. The N-benzyl-3,4,5-trimethoxyaniline scaffold has been identified as a promising framework for the development of novel therapeutic agents, particularly in oncology. Research has shown that compounds containing this motif can exhibit potent anticancer properties. For instance, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline has led to the development of 5,6,7-trimethoxyflavan derivatives with significant anticancer activity.[1][2] The core N-benzylaniline structure is also a key feature in the successful anticancer drug, imatinib.[1] Furthermore, derivatives of this compound have been investigated as potential cytotoxic and antimitotic agents that act by inhibiting tubulin polymerization.[3]

The synthesis described herein follows a reductive amination pathway, a widely used and versatile method for the formation of C-N bonds. This one-pot procedure involves the in-situ formation of an imine from 3,4,5-trimethoxybenzaldehyde and aniline, which is then immediately reduced by sodium borohydride to yield the desired secondary amine. This approach is advantageous due to its operational simplicity and the use of a readily available and relatively mild reducing agent.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,4,5-Trimethoxybenzaldehyde |  | C₁₀H₁₂O₄ | 196.20 | 86-81-7 |

| Aniline |  | C₆H₇N | 93.13 | 62-53-3 |

| Sodium Borohydride |  | NaBH₄ | 37.83 | 16940-66-2 |

| This compound |  | C₁₆H₁₉NO₃ | 273.33 | 161957-95-5 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Reaction Scale | 10 mmol |

| Solvent | Methanol |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Molar Ratio (Aldehyde:Aniline:NaBH₄) | 1 : 1.1 : 1.5 |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous |

| Purification | Column Chromatography |

| Expected Yield | 85-95% |

Experimental Protocol

Materials and Reagents

-

3,4,5-Trimethoxybenzaldehyde (98% purity)

-

Aniline (99.5% purity, freshly distilled)

-

Sodium Borohydride (98% purity)

-

Methanol (anhydrous)

-

Ethyl acetate (reagent grade)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography, 230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Glass funnel

-

Separatory funnel (250 mL)

-

Chromatography column

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) and anhydrous methanol (40 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Addition of Aniline: To the stirred solution, add aniline (1.03 g, 11 mmol, 1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. In a separate beaker, prepare a solution of sodium borohydride (0.57 g, 15 mmol, 1.5 equivalents) in methanol (10 mL). Add the sodium borohydride solution to the reaction mixture dropwise over a period of 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water (20 mL).

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

-

-

Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

The this compound scaffold serves as a crucial building block in the design and synthesis of novel drug candidates. Its structural features, particularly the trimethoxyphenyl group, are often associated with interactions with biological targets. This moiety is present in several natural and synthetic compounds with a wide range of biological activities.

-

Anticancer Agents: As previously mentioned, this scaffold is a key component in the development of anticancer drugs. Derivatives have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[3] The structural similarity to parts of known kinase inhibitors like imatinib also suggests its potential for designing new kinase-targeted therapies.[1]

-

Antibacterial Agents: N-benzyl aniline derivatives have been explored for their antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA).

-

Central Nervous System (CNS) Activity: The trimethoxybenzyl moiety is also found in compounds with potential CNS activity, suggesting that this compound could be a starting point for the development of new neurological drugs.

The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies. Modifications to the aniline ring or the benzyl linker can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target. This makes it an attractive starting point for lead optimization campaigns in drug discovery programs.

References

Application Note and Protocol: Purification of N-(3,4,5-trimethoxybenzyl)aniline by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4,5-trimethoxybenzyl)aniline is a secondary amine derivative that may serve as a building block in the synthesis of various compounds of interest in medicinal chemistry and materials science. As with many organic synthesis products, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and widely used technique for the separation of organic compounds.

The protocol herein is based on established principles of chromatography for aniline derivatives. Due to the basic nature of the secondary amine, special considerations, such as the use of a mobile phase modifier, are incorporated to ensure efficient and effective purification.

Principle of Chromatography

Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, a mixture of a nonpolar solvent (hexanes) and a moderately polar solvent (ethyl acetate), carries the components of the mixture through the column.

Compounds with higher polarity will have a stronger interaction with the polar silica gel and will thus move more slowly through the column. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly. By carefully selecting the solvent system, a separation of the desired compound from impurities can be achieved. The addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can help to prevent peak tailing of basic compounds like amines by neutralizing the acidic sites on the silica gel surface.

Experimental Protocols

Materials and Equipment

Materials:

-

Crude this compound

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (reagent grade)

-

Dichloromethane (for sample loading)

-

TLC plates (silica gel 60 F254)

-

Cotton or glass wool

-

Sand (washed)

Equipment:

-

Glass chromatography column

-

Separatory funnel (for solvent reservoir)

-

Collection tubes or flasks

-

TLC developing chamber

-

UV lamp (254 nm)

-

Capillary tubes for spotting

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Clamps and stand

Thin-Layer Chromatography (TLC) for Method Development